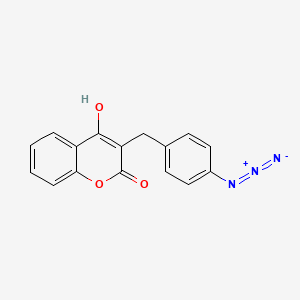
3-(4-Azidobenzyl)-4-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-azidobenzyl)-4-hydroxycoumarin is a hydroxycoumarin that is 4-hydroxycoumarin which is substituted at position 3 by a 4-azidobenzyl group. It is a photoaffinity probe used in the identification of warfarin-binding proteins present in mammalian tissue. It has a role as an EC 1.6.5.2 [NAD(P)H dehydrogenase (quinone)] inhibitor and an anticoagulant. It is a hydroxycoumarin and an azide.
Applications De Recherche Scientifique
Synthesis and Biological Activities
3-(4-Azidobenzyl)-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, a compound known for its diverse therapeutic, biological, and pharmacological activities. Recent advances in the synthesis of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives, including 3-aminobenzyl-4-hydroxycoumarin, have highlighted their applications in biological science and medicinal chemistry (Olyaei & Sadeghpour, 2023).
Antioxidant Activity
The antioxidant activity of new azine derivatives bearing the coumarin moiety has been investigated, demonstrating significant antioxidant properties. This research aligns with the broader interest in coumarin derivatives for their potential biological activities (Ristić et al., 2021).
Antiviral Activity
Coumarin derivatives like 3-(4-Azidobenzyl)-4-hydroxycoumarin have shown potential in antiviral research. Studies on 4-hydroxycoumarin derivatives have revealed their broad anti-DNA and RNA virus activities, with some specific compounds demonstrating inhibitory activities against viruses like HSV-1 and feline herpes virus (Završnik et al., 2011).
Biosynthesis and Biological Implications
Research on the biosynthesis of 4-hydroxycoumarin, from which 3-(4-Azidobenzyl)-4-hydroxycoumarin is derived, has implications for understanding its natural occurrence and potential applications. This research provides insight into the enzymatic processes involved in its formation in plants and fungi, influencing the development of compounds for medical and industrial use (Liu et al., 2009).
Anti-Inflammatory Activities
The anti-inflammatory activities of coumarin derivatives, including 4-hydroxycoumarin, have been explored, with evidence suggesting their efficacy in models of ulcerative colitis. This research contributes to understanding the therapeutic potential of these compounds in treating inflammatory diseases (Luchini et al., 2008).
Applications in Organic Synthesis and Chemistry
Coumarin derivatives, including 3-(4-Azidobenzyl)-4-hydroxycoumarin, play a significant role in organic synthesis. Research into the chemistry of these compounds, such as 3-acetyl-4-hydroxycoumarin, has led to various applications in synthetic organic chemistry and biological fields (Abdou, 2017).
Antimicrobial Evaluation
The antimicrobial properties of 3-heteroaryl azo 4-hydroxy coumarin derivatives have been assessed, demonstrating their potential as antibacterial agents against various pathogenic bacterial strains. This research underscores the role of coumarin derivatives in developing new antimicrobial drugs (Sahoo et al., 2015).
Propriétés
Numéro CAS |
133950-79-5 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.282 |
Nom IUPAC |
3-[(4-azidophenyl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H11N3O3/c17-19-18-11-7-5-10(6-8-11)9-13-15(20)12-3-1-2-4-14(12)22-16(13)21/h1-8,20H,9H2 |
Clé InChI |
DQVWNJPWGMHTDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=CC=C(C=C3)N=[N+]=[N-])O |
Synonymes |
3-(4-azidobenzyl)-4-hydroxycoumarin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



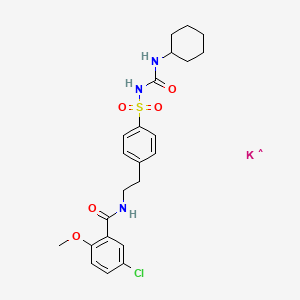
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
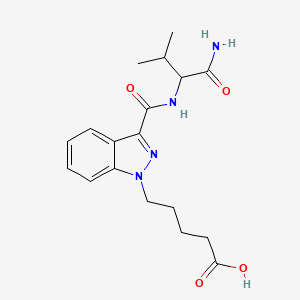
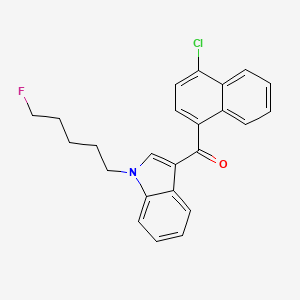
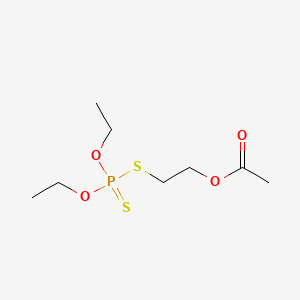

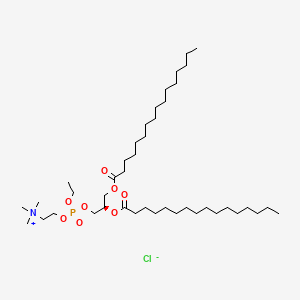



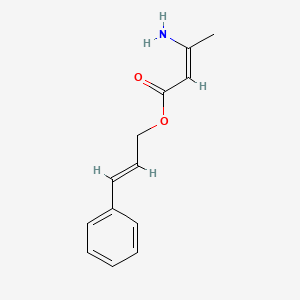
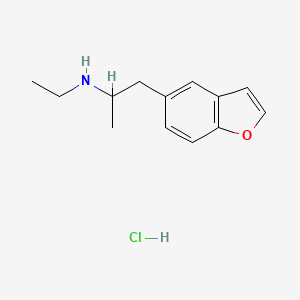
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)